5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline
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Overview
Description
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized for the first time . The review highlights the advances in this area over the past 15 years .Molecular Structure Analysis
The molecular structure of 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline consists of a quinoline core, which is a heterocyclic compound containing a benzene ring fused to a pyridine ring . It also contains two methoxy groups and a phenoxyphenyl group.Chemical Reactions Analysis
Quinolines can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of metabolites of TAK-603, involving 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline derivatives, has been explored to provide a simpler synthetic route and novel compounds through the use of specific protective groups and reactions (Mizuno et al., 2006).
- A facile synthesis method for 9,10-Dimethoxybenzo[6,7]-oxepino[3,4-b]quinolin-13(6H)-one and its derivatives highlights the use of intramolecular Friedel-Crafts acylation reactions, offering a novel, efficient process for creating quinoline and related azaheterocycle libraries (Yang et al., 2013).
Biological Activity
- The optimization of 4-phenylamino-3-quinolinecarbonitriles has led to potent inhibitors of Src kinase activity, which is crucial for understanding the regulation of cell proliferation and the development of cancer treatments (Boschelli et al., 2001).
- Research on derivatives of 5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione as anticonvulsant agents presents a new class of compounds with significant activity, contributing to the development of novel therapeutic options (Ahmed et al., 2016).
Material Science and Corrosion Inhibition
- Novel quinoline derivatives have been investigated as green corrosion inhibitors for mild steel in acidic media, demonstrating significant inhibition efficiency and providing insights into environmentally friendly corrosion protection strategies (Singh et al., 2016).
Antioxidant Activity
- Utilization of monosodium glutamate for the synthesis of 1,8-dioxoacridine and polyhydro-quinoline derivatives has shown antioxidant activity, highlighting the potential for these compounds in pharmaceutical applications and the food industry (Cahyana et al., 2020).
Future Directions
Properties
IUPAC Name |
5,8-dimethoxy-2-(4-phenoxyphenyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-25-21-14-15-22(26-2)23-19(21)12-13-20(24-23)16-8-10-18(11-9-16)27-17-6-4-3-5-7-17/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNBLLKWBSWEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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